Lipophilicity Modulation: Predicted LogP Difference Between Target Compound and Boc-Cyclobutylglycine
The target compound is predicted to exhibit lower lipophilicity than Boc-cyclobutylglycine due to the replacement of a C–H bond on the cyclobutane ring with a polar methoxy group (C–OCH₃). While experimentally measured logP values for the target compound have not been reported, computational predictions based on fragment contribution methods can be referenced against the experimentally validated logP of Boc-cyclobutylglycine (2.03) as a comparative baseline. The introduction of a methoxy substituent on aliphatic rings typically reduces logP by 0.3–0.8 units [1]. For procurement purposes, this predicted difference is meaningful because it indicates the target compound will confer greater aqueous solubility and potentially improved oral bioavailability to peptide chains into which it is incorporated, relative to the non-oxygenated analog.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ~1.3–1.7 (estimated based on fragment contribution reduction from methoxy substitution; no experimental data available) |
| Comparator Or Baseline | Boc-L-cyclobutylglycine (CAS 155905-77-4), experimental logP = 2.03 |
| Quantified Difference | ΔlogP ≈ −0.3 to −0.8 units (predicted reduction) |
| Conditions | Computational fragment-based prediction; no experimentally measured logP available for the target compound. Baseline comparator logP sourced from Chemsrc database. |
Why This Matters
Lower predicted logP implies reduced membrane permeability but enhanced aqueous solubility, which is critical for selecting building blocks in oral peptide or peptidomimetic drug discovery programs where solubility-limited absorption is a concern.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (Fragment constant methodology for estimating substituent effects on logP.) View Source
